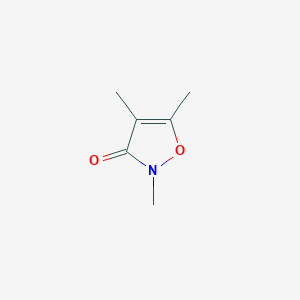
2,4,5-trimethyl-4-isoxazolin-3-one
Cat. No. B8600592
:
932-19-4
M. Wt: 127.14 g/mol
InChI Key: OUOWGXOKJZRCFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
USRE038200E1
Procedure details


To a solution of 3-hydroxy-4,5-dimethylisoxazole (7 g, 62 mmol) in ether (50 mL) was added diazomethane until a persistent yellow colour was obtained. The reaction was stirred for another 30 min at room temperature. The ether was evaporated off and the residue purified by column chromatography on silica gel suing either as eluent. 4 g of the desired material was obtained.



Name
Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1[C:6]([CH3:7])=[C:5]([CH3:8])[O:4][N:3]=1.[N+](=[CH2:11])=[N-]>CCOCC>[CH3:11][N:3]1[C:2](=[O:1])[C:6]([CH3:7])=[C:5]([CH3:8])[O:4]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
7 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=NOC(=C1C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=[N-])=C
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction was stirred for another 30 min at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The ether was evaporated off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue purified by column chromatography on silica gel suing either as eluent
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN1OC(=C(C1=O)C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
